1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
1-sulfanylidene-2,4,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-7-5-3-1-2-4-6(5)13-8(10-7)11-12-9(13)15/h1-4H2,(H,12,15)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCCSRVUGAEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC3=NNC(=S)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391330 | |
| Record name | F2181-0002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-52-3 | |
| Record name | NSC338659 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F2181-0002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a compound of significant interest due to its diverse biological activities. This triazole derivative exhibits potential as an anticancer agent and possesses various pharmacological properties. The following sections will explore its synthesis, biological activity, and specific case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves cyclization reactions that incorporate mercapto and triazole functionalities. Various methodologies have been developed for the synthesis of similar triazole derivatives which often include:
- Cyclization of hydrazine derivatives : Utilizing isothiocyanates with hydrazinecarbothioamides.
- Dehydrative cyclization : This method employs basic media and various reagents to form the desired heterocyclic structure.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that treatment with this compound led to the complete inhibition of tumor formation in experimental models at a dosage of 2.5 mg/egg/tumor . Furthermore, derivatives of triazole compounds have shown cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), indicating their potential as chemotherapeutic agents .
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been evaluated using DPPH and ABTS assays. For instance, certain mercapto-substituted triazoles demonstrated significant antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests that these compounds may mitigate oxidative stress-related damage in biological systems .
Antibacterial and Antifungal Activity
Several studies have highlighted the antibacterial properties of this compound derivatives against a range of Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities to bacterial enzyme targets, supporting their potential use as antibiotics. Notably, compounds derived from this class exhibited pronounced efficacy against E. coli and Candida albicans .
Case Study 1: Anticancer Efficacy
In a controlled study involving various triazole derivatives including this compound:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Mercapto Triazole | MCF-7 | 19.4 ± 0.22 |
| Doxorubicin | MCF-7 | 40.0 ± 3.9 |
| Other Derivatives | Various | Range: 14.5 - 71.8 |
This table illustrates the comparative cytotoxicity against MCF-7 cell lines where the triazole derivative showed superior efficacy compared to doxorubicin.
Case Study 2: Antioxidant Assessment
The antioxidant activity was quantified through DPPH assays:
| Compound | DPPH IC50 (μM) |
|---|---|
| 1-Mercapto Triazole | 0.397 |
| Ascorbic Acid | 0.87 |
The results indicate that the mercapto-triazole compound has a strong potential as an antioxidant agent.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one in cancer therapy. In an experimental model involving human tumors cultured on chick embryos, this compound demonstrated remarkable efficacy in inhibiting metastasis. Specifically:
- Inhibition of Metastasis : The compound was administered at a dose of 2.5 mg/egg/tumor and resulted in complete inhibition of metastasis for human epidermoid carcinoma (HEp #3) tumors. This treatment also increased the total content of lipid-bound sialic acid in the tumor by 63%, indicating a potential mechanism by which it affects tumor biology .
- Dose-Dependent Effects : A lower dose of 1.25 mg/egg resulted in an average of 88% inhibition of metastasis in HEp #3 tumors, further emphasizing its potency and potential for therapeutic use .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It can scavenge free radicals and inhibit oxidative stress-related damage:
- Radical Scavenging : Studies indicate that compounds similar to this compound exhibit the ability to scavenge hydroxyl and superoxide radicals effectively. This suggests that it may play a protective role against oxidative stress in biological systems .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is vital for its application in therapeutic settings:
- Glycosphingolipid Interaction : The alteration in glycosphingolipid profiles in treated tumors suggests that this compound may influence cell membrane dynamics and signaling pathways involved in metastasis and tumor growth .
Table: Summary of Key Studies on this compound
Comparison with Similar Compounds
Structural Analogues in H1-Antihistaminic Activity
1-Methyl-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (7b)
- Activity : Exhibited 70.7% protection against histamine-induced bronchospasm in guinea pigs, comparable to chlorpheniramine maleate (71%) .
- Sedation : Showed negligible sedation (~5%) versus 26% for the standard, indicating improved safety .
- Structural Insight: The methyl group at position 1 and phenyl at position 4 optimize receptor binding without significant CNS depression.
1-Methyl-4-(2-pyridyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (II)
- Activity : Achieved 71.43% protection, slightly surpassing chlorpheniramine (71%) .
- Sedation : 8% sedation versus 25% for the standard, highlighting reduced CNS side effects .
- Comparison : The pyridyl substituent enhances potency, suggesting that electron-deficient aromatic systems improve H1-receptor affinity. The mercapto group’s smaller size and higher reactivity may further modulate binding kinetics.
4-(2-Methoxyphenyl)-1-methyltriazoloquinazolin-5(4H)-one (5)
- Activity : 68.67% protection, slightly lower than chlorpheniramine, with 7.4% sedation .
- Structural Note: The methoxy group’s electron-donating nature may reduce potency compared to pyridyl or mercapto substituents.
Table 1: H1-Antihistaminic Activity Comparison
| Compound | % Protection | % Sedation | Key Substituents |
|---|---|---|---|
| Chlorpheniramine maleate (standard) | 71.00 | 25–35 | - |
| 7b | 70.70 | 5 | 1-Methyl, 4-phenyl |
| II | 71.43 | 8 | 1-Methyl, 4-(2-pyridyl) |
| 5 | 68.67 | 7.4 | 1-Methyl, 4-(2-methoxyphenyl) |
| Target compound (mercapto derivative) | N/A | N/A | 1-Mercapto, tetrahydro ring |
Anticonvulsant Activity: 4-Phenyl-triazoloquinazolinones
- Activity : Derivatives like 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one showed efficacy in maximal electroshock (MES) tests, with substituents like halogens or alkyl groups enhancing activity .
- Comparison : The tetrahydro ring in the target compound may improve blood-brain barrier penetration, while the mercapto group could influence GABAergic modulation or sodium channel blocking.
Antimicrobial Activity: Role of Functional Groups
- Active Derivatives: Triazoloquinazolinones with amide groups (e.g., 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides) demonstrated activity against Acinetobacter baumannii and Cryptococcus neoformans .
- Target Compound : The absence of an amide group and presence of mercapto may reduce antimicrobial efficacy but could enhance metal-binding properties for other applications.
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound Type | Active Against | Key Functional Group |
|---|---|---|
| Amide-containing derivatives | A. baumannii, C. neoformans | Amide |
| Mercapto derivative (target) | Not reported | Mercapto (-SH) |
Preparation Methods
Synthesis of Quinazolinone Precursors
A representative method reported involves reacting anthranilic acid with thiocarbamate salts of substituted anilines and carbon disulfide to yield 2-thio-3-arylquinazolin-4(3H)-one intermediates. This reaction typically proceeds under reflux conditions, with yields varying depending on substituents.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Anthranilic acid + thiocarbamate salt + CS2 | Reflux in ethanol or suitable solvent | 2-thio-3-arylquinazolin-4(3H)-one | Moderate to high (not always specified) |
Hydrazine Hydrate Reaction
The 2-thioquinazolinone is refluxed with excess hydrazine hydrate to form 2-hydrazinoquinazolin-4(3H)-one derivatives. This step introduces the hydrazino group essential for subsequent cyclization.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 2-thioquinazolinone + hydrazine hydrate | Reflux for several hours | 2-hydrazinoquinazolin-4(3H)-one | Key intermediate for hydrazone formation |
Formation of Hydrazones
The hydrazinoquinazolinone reacts with substituted aryl aldehydes in ethanol with catalytic acetic acid under heating to form hydrazone derivatives. These compounds are purified by recrystallization from DMF or similar solvents.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-hydrazinoquinazolinone + aryl aldehyde | Ethanol, acetic acid, heat (oil bath, ~5 h) | Hydrazone derivative | Usually good yield |
Cyclization to Triazoloquinazolinones
Cyclization of hydrazones is achieved by refluxing in acetic anhydride for 1–2 hours, leading to the formation of the fused triazoloquinazolinone ring system. The product is isolated by precipitation in ice water and recrystallized.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazone + acetic anhydride | Reflux 1–2 h | Tricyclic pyrazolo/triazoloquinazolinone | High yields reported |
Introduction of Mercapto Group
While specific direct synthetic routes to 1-mercapto-6,7,8,9-tetrahydrotriazolo[4,3-a]quinazolin-5(4H)-one are less commonly detailed, analogous compounds with mercapto groups are prepared by nucleophilic substitution or by incorporating thiol-containing reagents during cyclization steps. For example, reaction of hydrazinoquinazolinones with carbon disulfide or thiocarbamate salts can introduce sulfur functionalities that are subsequently cyclized to yield mercapto derivatives.
Alternative Synthetic Routes and Related Compounds
Ethoxy-substituted triazoloquinazolines have been synthesized by reacting 2-ethoxy-4-hydrazinoquinazoline with acid chlorides under mild conditions, followed by Dimroth rearrangement to yield triazoloquinazoline derivatives. This approach demonstrates the versatility of hydrazinoquinazoline intermediates in constructing fused triazoloquinazoline rings.
Thieno-thiazolo-quinazoline derivatives have been prepared by cyclization of 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with chloroacetic acid and further transformations, illustrating the possibility of sulfur incorporation through ring fusion strategies.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Quinazolinone formation | Anthranilic acid + substituted aniline derivatives | Thiocarbamate salts + CS2, reflux | 2-thio-3-arylquinazolin-4(3H)-one | Core quinazolinone with sulfur |
| 2 | Hydrazine substitution | 2-thioquinazolinone | Hydrazine hydrate, reflux | 2-hydrazinoquinazolin-4(3H)-one | Hydrazine group introduction |
| 3 | Hydrazone formation | 2-hydrazinoquinazolinone + aryl aldehyde | Ethanol, acetic acid, heat | Hydrazone derivative | Precursor to cyclization |
| 4 | Cyclization | Hydrazone | Acetic anhydride, reflux | Triazoloquinazolinone | Fused triazolo ring formation |
| 5 | Mercapto group introduction | Intermediate or hydrazinoquinazolinone | Thiol reagents or substitution | Mercapto-substituted triazoloquinazolinone | May require specialized conditions |
Research Findings and Analytical Data
Infrared spectroscopy confirms characteristic cyclic amido C=O stretching near 1660–1675 cm⁻¹ and C=N stretching around 1600–1620 cm⁻¹ in the final triazoloquinazolinone compounds.
Proton NMR spectra show signals corresponding to aromatic protons, methoxy substituents (when present), hydrazino NH protons (~6–11 ppm), and characteristic triazolo ring protons.
Yields for cyclization steps are generally high (often above 70%), indicating efficient ring closure under reflux in acetic anhydride.
The presence of mercapto groups is typically confirmed by characteristic thiol stretching bands in IR and by elemental analysis confirming sulfur content.
Q & A
Q. What are the common synthetic routes for 1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and quinazolinone precursors. For example, reacting 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone under reflux conditions in ethanol can yield triazoloquinazoline derivatives . Optimization strategies include:
- Catalyst screening : Deep eutectic solvents (e.g., NGPU) improve reaction efficiency and reduce time compared to traditional catalysts like HCl or H₂SO₄ .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in S-alkylation steps .
- Temperature control : Maintaining temperatures between 80–100°C minimizes side reactions .
Yield monitoring via HPLC or TLC is recommended to track intermediate formation .
Q. How is the crystal structure of triazoloquinazoline derivatives determined, and what structural features influence bioactivity?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of saturated solutions in ethanol/water mixtures produces diffraction-quality crystals .
- DFT calculations : Validate experimental bond lengths and angles, particularly for sulfur-containing moieties (e.g., the mercapto group), which exhibit hyperconjugative interactions affecting stability .
Bioactivity is influenced by: - Planarity of the triazoloquinazoline core : Enhances π-π stacking with biological targets like enzymes .
- Substituent positioning : Electron-withdrawing groups (e.g., nitro) at specific positions modulate antimicrobial activity .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to predict the reactivity and stability of triazoloquinazoline derivatives?
Methodological Answer:
- DFT-based molecular modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. For example, the mercapto group’s nucleophilic character can be quantified via electrostatic potential maps .
- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., fungal lanosterol 14α-demethylase, PDB: 3LD6). Validate predictions with in vitro enzyme inhibition assays .
- MD simulations : Assess stability in aqueous environments by modeling solvation effects and hydrogen-bonding networks .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for triazoloquinazoline compounds?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Poor in vivo efficacy may stem from rapid hepatic clearance .
- Proteomics integration : Identify off-target interactions via affinity chromatography coupled with mass spectrometry .
- Dose-response recalibration : Adjust in vitro concentrations to reflect physiological levels achievable in vivo .
Q. How can regioselective synthesis challenges in triazoloquinazoline derivatives be addressed?
Methodological Answer:
- Ambident nucleophile control : Use sterically hindered bases (e.g., DBU) to direct alkylation to sulfur over nitrogen in 1-mercapto derivatives .
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) to ensure selective functionalization .
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction times and side-product formation .
Q. What methodologies are recommended for handling stability and solubility issues during pharmacological testing?
Methodological Answer:
- Lyophilization : Stabilize the compound by freeze-drying in phosphate buffer (pH 7.4) .
- Co-solvent systems : Use PEG-400 or cyclodextrins to improve aqueous solubility without altering bioactivity .
- Stability assays : Conduct accelerated degradation studies under UV light and varying humidity to identify degradation pathways .
Q. How do catalytic systems like copper or NGPU compare in optimizing triazoloquinazoline synthesis?
Methodological Answer:
- Copper catalysis : Enables cascade reactions in water, achieving high atom economy (e.g., 85% yield for triazoloquinazolinones) .
- NPGU catalyst : Reduces reaction times from hours to minutes (e.g., 15 minutes vs. 6 hours) with >90% efficiency .
- Green metrics : Compare using E-factor (waste per product unit); NGPU outperforms traditional catalysts with E-factor < 0.5 .
Data Analysis & Contradiction Resolution
Q. What statistical approaches are suitable for analyzing contradictory results in biological screening assays?
Methodological Answer:
- Multivariate analysis : Apply PCA to identify confounding variables (e.g., solvent polarity, cell line variability) .
- Meta-analysis : Pool data from independent studies using random-effects models to assess reproducibility .
- Sensitivity testing : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate experimental noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
